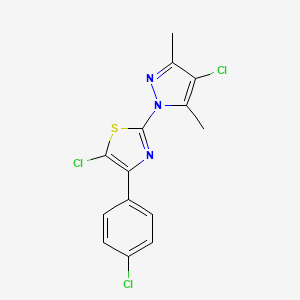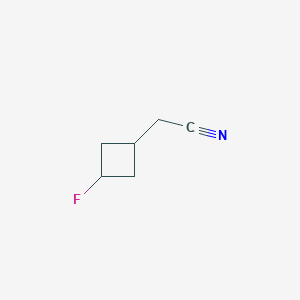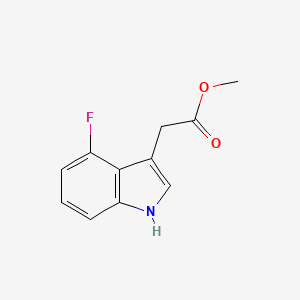![molecular formula C17H29N3O B2971431 6-Tert-butyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2097924-97-3](/img/structure/B2971431.png)
6-Tert-butyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-Tert-butyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one” is a complex organic molecule. It contains a pyridazinone ring, which is a six-membered ring containing two nitrogen atoms. It also has a piperidine ring, which is a six-membered ring with one nitrogen atom. The tert-butyl and propan-2-yl groups are types of alkyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography and NMR spectroscopy are typically used to analyze the molecular structure of a compound .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The pyridazinone and piperidine rings, for example, might undergo reactions typical of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are often determined experimentally .Aplicaciones Científicas De Investigación
Catalysts for Oxidative Cyclization
Compounds structurally related to the query, particularly those containing tert-butyl and piperidine groups, have been investigated for their catalytic properties. For example, cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes have demonstrated the ability to catalyze oxidative cyclization of alkenols by tert-butyl hydroperoxide. This process is significant in synthetic chemistry for the production of cyclic ethers, which are valuable in various chemical syntheses and pharmaceutical applications (Dönges et al., 2014).
Intermediate for Anticancer Drugs
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a compound with structural elements similar to the queried chemical, has been identified as an important intermediate in the synthesis of small molecule anticancer drugs. The development of efficient synthetic routes to such intermediates is crucial for advancing cancer treatment options. The reported synthesis method highlights the relevance of these compounds in pharmaceutical research and development (Zhang et al., 2018).
Water Oxidation Catalysts
Research into the development of new families of Ru complexes for water oxidation has shown that tert-butyl-substituted pyridine derivatives can play a pivotal role in enhancing oxygen evolution reactions. These reactions are fundamental to energy storage and conversion technologies, particularly in the context of renewable energy sources. The study demonstrates the potential of tert-butyl and pyridine-containing compounds in the field of catalysis and sustainable energy (Zong & Thummel, 2005).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-tert-butyl-2-[(1-propan-2-ylpiperidin-4-yl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O/c1-13(2)19-10-8-14(9-11-19)12-20-16(21)7-6-15(18-20)17(3,4)5/h6-7,13-14H,8-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIOMXOIQSQGJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CN2C(=O)C=CC(=N2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-2-(6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-3-(4-ethoxyphenyl)prop-2-enenitrile](/img/structure/B2971351.png)


![Methyl 4-amino-3-[2-(dimethylamino)ethylamino]benzoate](/img/structure/B2971356.png)




![1-Methyl-5-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-2-carboxamide](/img/structure/B2971365.png)

![N-benzyl-2,4-dimethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B2971368.png)
![Tert-butyl N-[5-nitro-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate](/img/structure/B2971369.png)